![molecular formula C12H8ClKN2S B3124398 Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate CAS No. 318248-59-8](/img/structure/B3124398.png)
Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate
Overview
Description
Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate is a chemical compound with the formula C12H8ClKN2S and a molecular weight of 286.82 .
Molecular Structure Analysis
While specific structural analysis for Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate is not available, studies on similar compounds provide some insights. For instance, a study on (E)-2-(4-chlorostyryl)-1-methylpyridin-1-ium iodide hydrate (CMPI) discussed the crystal system and cell parameters of the grown crystal . Another study discussed the structure-activity relationships of (E)-3-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives .Scientific Research Applications
Polymer-Coated Potassium Fertilizers in Agriculture
One study explored the effects of polymer-coated potassium chloride on cotton yield, indicating the importance of potassium (K) in plant growth and metabolism. Although not directly related to "Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate," this research emphasizes the role of potassium in agricultural applications and the potential benefits of modified potassium fertilizers under saline conditions (Yang et al., 2017).
Ring Transformations in Heterocyclic Chemistry
Another study demonstrated the transformation of heterocyclic compounds, such as 4-chloro-5-methyl-2-phenylpyrimidine, by potassium amide in liquid ammonia, resulting in products like 4(5)-ethynyl-2-phenylimidazole. This highlights a method of ring transformation in pyrimidine chemistry, which could be relevant for compounds similar to "Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate" (Meeteren, Plas, & Bie, 2010).
Antioxidant Agents from Pyrimidine Derivatives
The synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as potent antioxidant agents offer insight into the medicinal chemistry applications of pyrimidine derivatives. This approach to creating antioxidant agents from pyrimidine derivatives suggests potential pharmaceutical applications for similarly structured compounds (Vartale et al., 2016).
Electrochemical Oxidation Studies
Research on the electrochemical oxidation of 2-pyrimidinethiols and a theoretical study of their dimers and disulfides reveal the complex behavior of pyrimidine derivatives in electrochemical environments. This study could inform the understanding of "Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate" in similar electrochemical studies (Freeman et al., 2008).
Safety And Hazards
Future Directions
The future directions for research on Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate and similar compounds could involve designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . Another potential direction could involve the design and synthesis of stilbazolium crystals having a π-conjugated system with a good nonlinear response .
properties
IUPAC Name |
potassium;4-[(E)-2-(4-chlorophenyl)ethenyl]pyrimidine-2-thiolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S.K/c13-10-4-1-9(2-5-10)3-6-11-7-8-14-12(16)15-11;/h1-8H,(H,14,15,16);/q;+1/p-1/b6-3+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVDQULQQOYYIG-ZIKNSQGESA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=NC=C2)[S-])Cl.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=NC=C2)[S-])Cl.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClKN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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